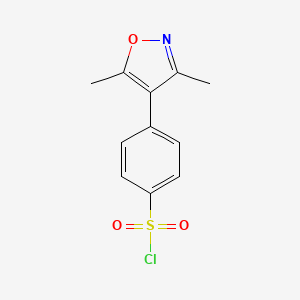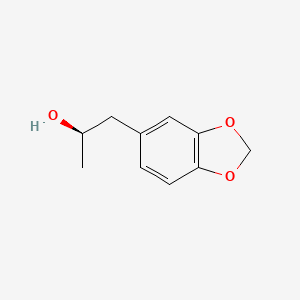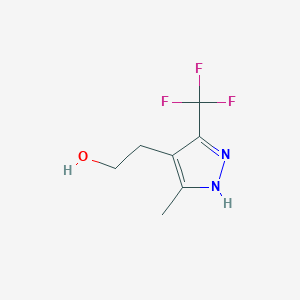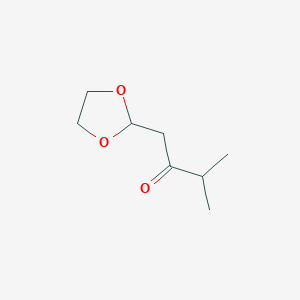
2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound "2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" is associated with a range of research areas, particularly in the field of organic synthesis and material science. A notable study in this context is the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. The study involves a complex synthesis pathway starting with 2-(4-bromo phenyl) methyl cyanide, leading to various intermediates, and finally to azetidine derivatives. These compounds are characterized for their antimicrobial activity, showcasing the compound's relevance in synthesizing biologically active molecules (Doraswamy & Ramana, 2013).
Material Science and Nanotechnology
In material science and nanotechnology, the compound is involved in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. A study utilized three-coordinate complexes, including (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium, to initiate Suzuki-Miyaura chain growth polymerization. The resultant heterodisubstituted polyfluorenes were used to create stable nanoparticles with bright fluorescence emission, highlighting the compound's utility in developing materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Organic Chemistry and Reaction Mechanisms
The compound's relevance extends to understanding reaction mechanisms in organic chemistry. A study investigated the lithium-bromine exchange reactions of aryl bromides, including 1-bromo-4-tert-butylbenzene, in various solvent systems. The research provides insights into the influence of solvent composition on the outcomes of these reactions, offering valuable information on the reactivity and stability of related compounds (Bailey, Luderer, & Jordan, 2006).
Liquid Crystal Polymers
The compound is also involved in the synthesis of wholly aromatic liquid crystal polyesters with rigid and rodlike structures. These polyesters, synthesized from bromo and phenyl substituted monomers, exhibit thermotropic liquid crystalline behavior. Their thermal properties were analyzed using various techniques, demonstrating the compound's role in developing advanced polymeric materials (Da, 2002).
Eigenschaften
IUPAC Name |
4-[(2-bromo-4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJHLVOGBVKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)


